2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride
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Overview
Description
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride is a chemical compound with the molecular formula C4H6ClN3O2S It is characterized by the presence of a triazole ring, a sulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetic acid
- 2-(1H-1,2,4-triazol-4-ylsulfanyl)acetic acid
- 2-(1H-1,2,4-triazol-5-ylthio)acetic acid
Uniqueness
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid hydrochloride is unique due to the specific positioning of the sulfanyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
2438777-97-8 |
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Molecular Formula |
C4H6ClN3O2S |
Molecular Weight |
195.63 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2S.ClH/c8-3(9)1-10-4-5-2-6-7-4;/h2H,1H2,(H,8,9)(H,5,6,7);1H |
InChI Key |
HIVFWENWKSVGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SCC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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